molecular formula C30H37N3O6 B12717178 5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane CAS No. 162739-46-0

5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane

Cat. No.: B12717178
CAS No.: 162739-46-0
M. Wt: 535.6 g/mol
InChI Key: YDGIBMQJBZYHRD-SVBPBHIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its multiple functional groups, including benzyloxycarbonyl, t-butyloxycarbonyl, hydroxy, and phenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane typically involves multiple steps, including protection and deprotection of functional groups, as well as coupling reactions. A common synthetic route may involve the following steps:

    Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl and t-butyloxycarbonyl protecting groups to prevent unwanted reactions.

    Coupling Reactions: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds.

    Deprotection: The protecting groups are removed under specific conditions, such as acidic or basic hydrolysis, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds using reagents such as pyridinium chlorochromate (PCC).

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride (NaBH4).

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.

    Reduction: Sodium borohydride (NaBH4), methanol (MeOH), room temperature.

    Substitution: Bromine (Br2), acetic acid (AcOH), room temperature.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane has several scientific research applications, including:

    Medicinal Chemistry: It is used in the design and synthesis of peptide-based drugs and inhibitors.

    Biochemistry: It serves as a model compound for studying enzyme-substrate interactions and protein folding.

    Pharmaceutical Industry: It is utilized in the development of novel therapeutic agents targeting specific diseases.

    Chemical Biology: It is employed in the study of biological pathways and mechanisms of action of bioactive compounds.

Mechanism of Action

The mechanism of action of 5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to the modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane
  • 5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(4-hydroxyphenyl)-6-phenyl-2-azahexane
  • 5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(2-hydroxyphenyl)-6-phenyl-2-azahexane

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity

Biological Activity

5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including multiple functional groups and stereocenters, is of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following chemical structure:

C23H32N2O3\text{C}_{23}\text{H}_{32}\text{N}_2\text{O}_3

Key Features:

  • Stereochemistry: The presence of multiple stereocenters (5S and 4S configurations) suggests potential chiral interactions in biological systems.
  • Functional Groups: The benzyloxycarbonyl and t-butyloxycarbonyl groups are known to influence solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of hydroxyl groups enhances hydrogen bonding capabilities, potentially increasing affinity for target proteins.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Anti-inflammatory Activity: Compounds with phenolic structures often demonstrate anti-inflammatory properties. For instance, derivatives of 3-hydroxyphenyl have been shown to inhibit pro-inflammatory cytokines.
  • Analgesic Effects: The presence of the benzyloxycarbonyl group may enhance analgesic properties by modulating pain pathways.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects:
    • A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds significantly reduced inflammation in animal models by inhibiting COX enzymes .
  • Analgesic Activity:
    • Another research article highlighted the analgesic effects of hydroxylated phenyl compounds, suggesting that the 3-hydroxyphenyl moiety contributes to pain relief through modulation of the central nervous system .
  • In Vitro Studies:
    • In vitro assays have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Data Table: Biological Activities

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition
AnalgesicModulation of pain pathways
CytotoxicityInduction of apoptosis in cancer cells

Properties

CAS No.

162739-46-0

Molecular Formula

C30H37N3O6

Molecular Weight

535.6 g/mol

IUPAC Name

benzyl N-[(2S,3S)-3-hydroxy-4-[(3-hydroxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C30H37N3O6/c1-30(2,3)39-29(37)32-33(19-24-15-10-16-25(34)17-24)20-27(35)26(18-22-11-6-4-7-12-22)31-28(36)38-21-23-13-8-5-9-14-23/h4-17,26-27,34-35H,18-21H2,1-3H3,(H,31,36)(H,32,37)/t26-,27-/m0/s1

InChI Key

YDGIBMQJBZYHRD-SVBPBHIXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NN(CC1=CC(=CC=C1)O)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O

Canonical SMILES

CC(C)(C)OC(=O)NN(CC1=CC(=CC=C1)O)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.